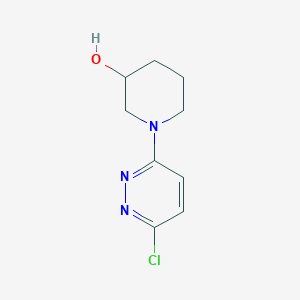

1-(6-Chloropyridazin-3-yl)piperidin-3-ol

Description

Properties

IUPAC Name |

1-(6-chloropyridazin-3-yl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-8-3-4-9(12-11-8)13-5-1-2-7(14)6-13/h3-4,7,14H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHWCJVBMSJJCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656009 | |

| Record name | 1-(6-Chloropyridazin-3-yl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939986-92-2 | |

| Record name | 1-(6-Chloro-3-pyridazinyl)-3-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Chloropyridazin-3-yl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(6-chloropyridazin-3-yl)piperidin-3-ol typically involves two key components:

- Preparation of the 6-chloropyridazin-3-yl moiety , often starting from 3,6-dichloropyridazine or related precursors.

- Introduction of the piperidin-3-ol group , achieved through nucleophilic substitution or amination reactions involving piperidine derivatives.

The process usually requires careful control of reaction conditions such as temperature, solvent, and reaction time to optimize yield and purity.

Preparation of 6-Chloropyridazin-3-ol Intermediate

A common precursor for the target compound is 6-chloropyridazin-3-ol, which can be synthesized by selective hydrolysis of 3,6-dichloropyridazine.

- Reflux 3,6-dichloropyridazine in absolute ethanol for 24 hours.

- After cooling, add saturated ammonium chloride solution and extract with dichloromethane.

- Dry the organic layer over sodium sulfate, filter, and evaporate under reduced pressure.

- Triturate the residue in petroleum ether and filter to obtain 6-chloropyridazin-3-ol with yields around 90%.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Starting material | 3,6-Dichloropyridazine (1.00 g) | - |

| Solvent | Absolute ethanol (10 mL) | Reflux for 24 h |

| Work-up | Saturated NH4Cl, extraction with CH2Cl2 | Pure 6-chloropyridazin-3-ol |

| Yield | ~90% | White solid |

Example Synthetic Route

A representative synthetic route based on literature involves:

- Synthesis of 6-chloropyridazin-3-ol from 3,6-dichloropyridazine by reflux in ethanol (24 h).

- Reaction of 6-chloropyridazin-3-ol with piperidin-3-ol in the presence of potassium carbonate and reflux in acetonitrile for 20 hours to yield this compound.

This route provides a straightforward access to the target compound with good yields and manageable purification.

Analytical and Characterization Data

The synthesized compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of the pyridazine ring and piperidin-3-ol moiety.

- Infrared (IR) Spectroscopy: Identification of hydroxyl (–OH) groups and aromatic ring vibrations.

- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight.

- Elemental Analysis: Confirms composition and purity.

- Melting Point Determination: Used to assess purity and identity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyridazin-3-yl)piperidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Synthetic Pathways

The synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-3-ol can be achieved through various methods, often involving the reaction of piperidine derivatives with chloropyridazine intermediates. The synthesis routes typically focus on optimizing yield and purity while minimizing by-products.

Pharmacological Applications

This compound has been investigated for its potential therapeutic applications, particularly due to its structural similarity to other biologically active compounds.

Antimicrobial Activity

Research indicates that compounds containing piperidine and pyridazine moieties exhibit significant antibacterial properties. For instance, derivatives of similar structures have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE). AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's disease. In related studies, compounds with similar structures exhibited strong inhibitory activity against AChE, suggesting a promising avenue for further research .

Neuropharmacological Effects

The inhibition of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism, has been observed in related compounds. This inhibition could lead to potential applications in treating mood disorders and neurodegenerative diseases .

Case Study 1: Antibacterial Efficacy

A study synthesized a series of piperidine derivatives, including this compound, which were evaluated for antibacterial activity. The findings revealed that certain derivatives demonstrated potent activity against multi-drug resistant strains, making them suitable candidates for developing new antibiotics .

Case Study 2: Enzyme Inhibition Profile

In a comparative study of various piperidine derivatives, this compound showed promising results as an AChE inhibitor with an IC50 value comparable to known inhibitors. This suggests its potential utility in treating conditions associated with cholinergic dysfunction .

Mechanism of Action

The mechanism by which 1-(6-Chloropyridazin-3-yl)piperidin-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The compound is compared below with analogues sharing structural motifs or therapeutic targets:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Core Heterocycle Impact: Pyridazine-based compounds (e.g., the target compound) exhibit reduced off-target toxicity compared to quinoline derivatives (e.g., HCQ analogues), which are associated with retinopathy . Quinoline analogues (e.g., 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol) show higher binding affinity but may retain safety concerns inherent to the quinoline scaffold .

Substituent Position and Functional Groups: The hydroxyl group at the 3-position of piperidine in the target compound facilitates hydrogen bonding with viral proteins, whereas its positional isomer (piperidin-4-ol) lacks comparable efficacy .

Safety and Selectivity: The target compound’s piperidin-3-ol-pyridazine hybrid structure minimizes off-target interactions, unlike HCQ/CQ analogues with broader receptor engagement .

Biological Activity

1-(6-Chloropyridazin-3-yl)piperidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a chloropyridazine moiety. Its chemical structure can be represented as follows:

This compound exhibits properties that make it suitable for various biological applications, particularly in the context of drug discovery.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. These interactions can lead to modulation of biological processes such as cell proliferation and apoptosis.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, a study evaluated its cytotoxic effects against various cancer cell lines, including:

The results indicated that the compound exhibits significant cytotoxicity, suggesting its potential as a therapeutic agent in cancer treatment.

Neuroprotective Effects

Research has also pointed to neuroprotective effects associated with this compound. In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases.

Case Studies

- Case Study on Cancer Treatment : A recent study focused on the use of this compound in treating leukemia. The compound was administered to murine models, showing a reduction in tumor size and improved survival rates compared to control groups treated with standard chemotherapy agents .

- Neuroprotection in Animal Models : Another study explored its neuroprotective properties in a rat model of Parkinson's disease. The results indicated that treatment with the compound led to significant improvements in motor function and reduced neuronal loss in the substantia nigra region .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various derivatives have been synthesized to enhance its biological activity, including modifications to the piperidine ring and chloropyridazine substituent.

Q & A

Basic Question: What are the optimal synthetic routes for preparing 1-(6-Chloropyridazin-3-yl)piperidin-3-ol, and how can intermediates be characterized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions between chloropyridazine derivatives and substituted piperidines. For example, chloropyridazine can react with piperidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound. Key intermediates should be characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm regioselectivity and high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) is critical for verifying molecular weights .

Advanced Question: How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives of this compound?

Methodological Answer:

Contradictions in NMR or MS data often arise from tautomerism, solvent effects, or impurities. To address this:

- Perform variable-temperature NMR to detect tautomeric equilibria.

- Use deuterated solvents with varying polarities (e.g., DMSO-d₆ vs. CDCl₃) to observe solvent-dependent shifts.

- Cross-validate with computational methods (e.g., density functional theory (DFT) for predicting NMR chemical shifts) .

Basic Question: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

Standard assays include:

- Enzyme inhibition studies : Use fluorescence-based or colorimetric assays (e.g., acetylcholinesterase inhibition for neurological applications).

- Cytotoxicity screening : Employ MTT or resazurin assays on cell lines relevant to the target disease (e.g., cancer cell lines for antitumor activity).

- Binding affinity assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .

Advanced Question: How can structural modifications enhance the compound’s pharmacokinetic properties while retaining activity?

Methodological Answer:

- Bioisosteric replacement : Substitute the chloropyridazine ring with fluorinated analogs (e.g., 6-fluoro derivatives) to improve metabolic stability .

- Prodrug design : Introduce hydrolyzable esters at the piperidin-3-ol hydroxyl group to enhance bioavailability.

- Molecular dynamics simulations : Predict binding modes and optimize substituent positioning for target engagement .

Basic Question: What analytical techniques are recommended for purity assessment and stability testing?

Methodological Answer:

- HPLC with UV/Vis detection : Use C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) for purity analysis.

- Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions, then monitor degradation products via LC-MS .

Advanced Question: How can researchers address discrepancies in biological activity data across different experimental models?

Methodological Answer:

- Species-specific metabolism : Compare cytochrome P450 (CYP) enzyme profiles between in vitro (human liver microsomes) and in vivo (rodent) models.

- 3D cell culture vs. 2D monolayers : Use spheroids or organoids to better mimic in vivo conditions for cytotoxicity assays.

- Meta-analysis : Aggregate data from multiple studies to identify outliers or model-specific biases .

Basic Question: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles.

- Waste disposal : Neutralize acidic/basic residues before disposal and segregate halogenated waste .

Advanced Question: How can computational tools predict the compound’s environmental toxicity and biodegradability?

Methodological Answer:

- Quantitative structure-activity relationship (QSAR) models : Use EPA’s EPI Suite to estimate biodegradation half-lives and ecotoxicity.

- Molecular docking : Screen against environmental receptors (e.g., aquatic enzymes) to assess bioaccumulation risks .

Basic Question: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

- Polar aprotic solvents : Use ethyl acetate or acetone for initial dissolution.

- Gradient cooling : Slowly reduce temperature from 60°C to 4°C to maximize crystal yield.

- Co-solvent systems : Combine methanol and dichloromethane (3:1 v/v) for challenging recrystallizations .

Advanced Question: How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- CRISPR-Cas9 knockouts : Silence putative target genes in cell lines and assess activity loss.

- Photoaffinity labeling : Incorporate a photoactivatable probe (e.g., diazirine) to map binding sites in live cells.

- Transcriptomics : Perform RNA sequencing to identify downstream pathways affected by the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.